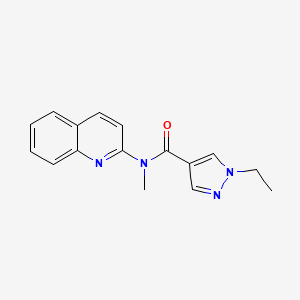![molecular formula C13H16FN3O B7598865 4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol](/img/structure/B7598865.png)
4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol is a chemical compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluoroquinazoline moiety linked to a butanol chain via a methylamino group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol typically involves the following steps:
Formation of 6-Fluoroquinazolin-4-one: This intermediate is synthesized by reacting 6-fluoroaniline with formic acid and acetic anhydride to form 6-fluoroquinazolin-4-one.
Butanol Chain Introduction: The final step involves the reaction of the N-methylated intermediate with 2-bromobutan-1-ol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The fluoro group on the quinazoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various amines.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another EGFR inhibitor with a similar quinazoline structure.
Afatinib: A second-generation EGFR inhibitor with enhanced efficacy.
Uniqueness
4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol is unique due to its specific substitution pattern and the presence of the butanol chain, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
Eigenschaften
IUPAC Name |
4-[(6-fluoroquinazolin-4-yl)-methylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-9(18)5-6-17(2)13-11-7-10(14)3-4-12(11)15-8-16-13/h3-4,7-9,18H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJYDFGAAVPKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C1=NC=NC2=C1C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[acetyl(methyl)amino]phenyl]cyclobutanecarboxamide](/img/structure/B7598786.png)
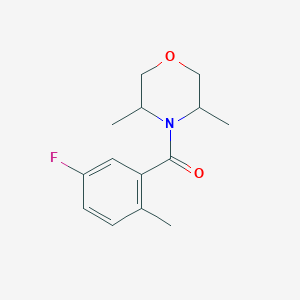
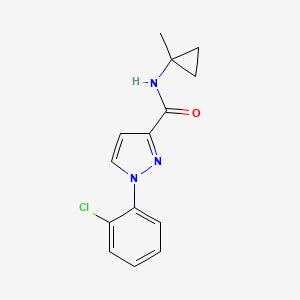
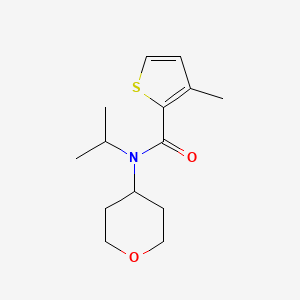
![4-(1,2-Oxazol-3-ylmethyl)thieno[3,2-b]pyridin-7-one](/img/structure/B7598799.png)
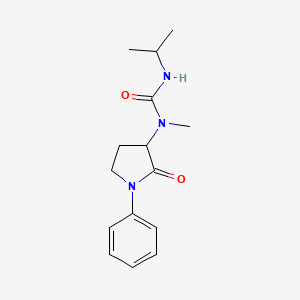
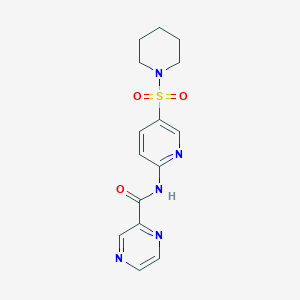
![3-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7598823.png)
![[3-(1H-pyrazol-5-yl)piperidin-1-yl]-(2-pyrrolidin-1-ylpyrimidin-4-yl)methanone](/img/structure/B7598833.png)
![2-(1-methylpyrazol-4-yl)-N-[2-(1-phenylethoxy)phenyl]acetamide](/img/structure/B7598841.png)
![1-[1-(2H-tetrazol-5-yl)cyclobutyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B7598849.png)
![1-[2-[2-(Dimethylamino)ethoxy]-4-methylphenyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7598854.png)
![3-(3-chloro-4-hydroxyphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7598859.png)
